2-(3-Aminophenyl)-3-mercaptopropanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(3-aminophenyl)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-7-3-1-2-6(4-7)8(5-13)9(11)12/h1-4,8,13H,5,10H2,(H,11,12) |
InChI Key |
WOYCAJIRNXWVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CS)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Aminophenyl 3 Mercaptopropanoic Acid
Direct Synthetic Routes to 2-(3-Aminophenyl)-3-mercaptopropanoic Acid
The direct synthesis of this compound is not extensively documented in publicly available scientific literature. However, a plausible and chemically sound approach involves the strategic combination of well-established reactions. A key disconnection approach suggests the formation of the thioether bond as a pivotal step. This can be conceptually achieved through the Michael addition of a suitably protected 3-aminothiophenol (B145848) derivative to a dehydroalanine (B155165) precursor.
Key Precursors and Reaction Pathways
A logical synthetic pathway commences with the preparation of a protected 3-aminothiophenol. Given the higher nucleophilicity of the thiol group compared to the amino group, selective protection is crucial. A common strategy involves the initial protection of the thiol, followed by protection of the amine. For instance, the thiol can be protected as a thioester or a benzyl (B1604629) thioether, while the amino group can be protected with standard functionalities like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
The other key precursor is a dehydroalanine derivative, such as N-acetyl-dehydroalanine or its corresponding ester. Dehydroalanine serves as an excellent Michael acceptor, readily undergoing conjugate addition with nucleophiles like thiols. nih.govrsc.org The reaction between the protected 3-aminothiophenol and the dehydroalanine derivative would proceed via a thia-Michael addition, forming the carbon-sulfur bond at the β-position of the amino acid backbone. rsc.org
The proposed reaction pathway is as follows:
Protection of 3-aminothiophenol: The thiol group of 3-aminothiophenol is first protected, for example, by reacting it with a suitable protecting agent. Subsequently, the amino group is protected to yield a fully protected precursor.
Michael Addition: The protected 3-aminothiophenol is then reacted with an N-acetyldehydroalanine derivative in the presence of a suitable base to catalyze the conjugate addition. This reaction forms the S-(3-aminophenyl)-N-acetylcysteine derivative.
Deprotection: The final step involves the sequential or one-pot removal of all protecting groups (from the thiol, the aromatic amine, and the α-amino group) under appropriate conditions to yield the target molecule, this compound.
An alternative, though potentially less direct route, could involve the S-arylation of cysteine or a derivative thereof with a suitable 3-aminophenyl halide. This approach, however, may present challenges in terms of regioselectivity and the need for a catalyst, such as copper or palladium complexes, to facilitate the C-S bond formation. google.comnih.gov
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. For the proposed Michael addition, several factors would need to be systematically investigated.
Table 1: Key Parameters for Optimization of the Michael Addition
| Parameter | Variables to Investigate | Rationale |
| Solvent | Aprotic solvents (e.g., THF, DMF, acetonitrile), Protic solvents (e.g., ethanol, water) | The solvent can significantly influence the rate and selectivity of the Michael addition. Aqueous media have been shown to accelerate the addition of thiols to dehydroalanine derivatives. nih.gov |
| Base Catalyst | Organic bases (e.g., triethylamine, DBU), Inorganic bases (e.g., K2CO3, NaHCO3) | The choice and concentration of the base are critical for deprotonating the thiol and facilitating the addition without promoting side reactions. |
| Temperature | -20 °C to room temperature | Lower temperatures may enhance selectivity, while higher temperatures could accelerate the reaction rate. |
| Protecting Groups | Various thiol and amine protecting groups | The stability and ease of removal of protecting groups will directly impact the overall yield and purity of the final product. |
Post-synthesis, purification would likely involve chromatographic techniques to separate the desired product from unreacted starting materials and by-products.
Stereochemical Control and Diastereoselectivity in Synthesis
The synthesis of this compound from achiral precursors will result in a racemic mixture of the (R) and (S) enantiomers at the α-carbon. Achieving stereochemical control is a significant challenge and can be approached in several ways. The use of a chiral catalyst in the Michael addition step could potentially induce enantioselectivity. nih.gov Alternatively, starting from an enantiomerically pure precursor, such as L- or D-cysteine, and modifying it to introduce the 3-aminophenyl group, could be a viable strategy, although this would represent a semi-synthetic rather than a de novo approach.
If a racemic mixture is obtained, resolution of the enantiomers can be attempted. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. Enzymatic resolution is another powerful technique that can be employed for the stereoselective synthesis or separation of amino acids.
Isolation and Purification Techniques for the Compound
The isolation and purification of this compound from the final reaction mixture would necessitate techniques that can effectively separate the amphoteric and potentially reactive product.
Initial workup would likely involve adjusting the pH of the solution to precipitate the crude product, taking advantage of its zwitterionic nature. Further purification would almost certainly require chromatographic methods.
Table 2: Potential Purification Techniques
| Technique | Principle | Application |
| Ion-Exchange Chromatography | Separation based on the net charge of the molecule. | The amino and carboxylic acid groups allow for strong interaction with both cation and anion exchange resins, enabling separation from non-ionic impurities. |
| Reversed-Phase HPLC | Separation based on hydrophobicity. | The phenyl group provides sufficient hydrophobicity for retention on a C18 column, allowing for high-resolution separation from more polar or non-polar impurities. |
| Crystallization | Selective precipitation of the pure compound from a supersaturated solution. | If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a high-purity solid product. |
The purity of the final compound would be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Derivatization and Analogue Synthesis Strategies
The presence of three distinct functional groups in this compound offers numerous possibilities for derivatization and the synthesis of analogues with potentially interesting chemical and biological properties.
Modifications at the Amino Group
The aromatic amino group is a prime target for chemical modification. Its reactivity is typical of anilines and can be exploited to introduce a wide array of substituents.
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is generally high-yielding and allows for the introduction of various acyl groups.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium would yield the corresponding sulfonamides.
Alkylation: While direct alkylation can be challenging to control and may lead to mixtures of mono- and di-alkylated products, reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.
Diazotization and Subsequent Reactions: The aromatic amino group can undergo diazotization upon treatment with nitrous acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer-type reactions.
These derivatization strategies open up avenues for creating a library of analogues of this compound, which could be valuable for further research and applications.
Modifications at the Thiol Group
The thiol group is a highly nucleophilic and redox-active functional group, providing a wide range of opportunities for chemical modification.
The thiol group can be acylated to form thioesters. This transformation is analogous to the esterification of an alcohol but with a thiol as the nucleophile. Thioesters can be synthesized by reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base. Alternatively, coupling of the thiol with a carboxylic acid can be achieved using carbodiimide (B86325) coupling agents, similar to amide bond formation. Thioesters are valuable synthetic intermediates and are found in various biologically active molecules.
Table 3: Thioester Formation Reactions
| Acylating Agent | Reagents and Conditions | Product |
| Acetyl Chloride | Pyridine, 0°C to rt | S-(3-(1-Amino-1-carboxy-2-ethyl)phenyl) ethanethioate |
| Benzoic Acid | EDC, DMAP, Dichloromethane | S-(3-(1-Amino-1-carboxy-2-ethyl)phenyl) benzothioate |
One of the most characteristic reactions of thiols is their oxidation to form disulfide bonds. This dimerization can be effected by a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. The resulting disulfide is a covalent linkage between two molecules of the parent thiol.
The disulfide bond can be readily cleaved back to the constituent thiols by treatment with reducing agents. Common reagents for this reduction include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and sodium borohydride. The reversible nature of the thiol-disulfide interchange is a key principle in protein folding, redox regulation, and the design of stimuli-responsive materials.
The high nucleophilicity of the thiol group makes it an excellent candidate for the formation of thioethers. This is typically accomplished through an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. The base deprotonates the thiol to form the more potent thiolate anion, which then displaces the halide to form the thioether.
Furthermore, the thiol group can undergo conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds. In this reaction, the thiol adds to the β-carbon of an activated alkene, such as an acrylate, maleimide (B117702), or vinyl sulfone. This reaction is highly efficient and chemoselective, often proceeding under mild, base-catalyzed conditions in aqueous or organic solvents. Michael additions are extensively used in bioconjugation to label proteins and other biomolecules, as well as in materials science for the synthesis of functional polymers and hydrogels.
Table 4: Thioether Synthesis and Michael Addition Reactions
| Reagent | Reaction Type | Base/Catalyst | Product Type |
| Methyl Iodide | Sₙ2 Alkylation | Sodium Hydroxide | 2-(3-Aminophenyl)-3-(methylthio)propanoic acid |
| Benzyl Bromide | Sₙ2 Alkylation | Potassium Carbonate | 2-(3-Aminophenyl)-3-(benzylthio)propanoic acid |
| N-Ethylmaleimide | Michael Addition | Phosphate Buffer (pH ~7) | 2-(3-Aminophenyl)-3-((1-ethyl-2,5-dioxopyrrolidin-3-yl)thio)propanoic acid |
| Acrylonitrile | Michael Addition | Triethylamine | 2-(3-Aminophenyl)-3-((2-cyanoethyl)thio)propanoic acid |
Protection and Deprotection Strategies for the Thiol Moiety
The high reactivity and nucleophilicity of the thiol group necessitate the use of protecting groups to prevent unwanted side reactions during synthetic transformations at other parts of the molecule. bachem.comthieme-connect.de The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.
A common strategy for thiol protection involves the formation of thioethers. oup.com For instance, the trityl (Trt) group is widely used for thiol protection in solid-phase peptide synthesis (SPPS) due to its stability and subsequent cleavage under acidic conditions, typically with trifluoroacetic acid (TFA). bachem.com Another acid-labile protecting group is the 4-methoxytrityl (Mmt) group, which can be removed under milder acidic conditions (1-3% TFA in dichloromethane) compared to the Trt group. nih.gov The S-tert-butyl group offers greater resistance to acidolysis with TFA and HCl, allowing for the selective deprotection of other acid-labile groups like N-Boc. thieme-connect.de
Disulfide-based protecting groups, such as S-isopropylthio (SIT) and S-methoxythio (MOT), have also been developed. These can be removed under mild conditions using dithiothreitol (DTT). acs.org Photoremovable protecting groups, like the o-nitrobenzyl group and its derivatives, offer an orthogonal deprotection strategy, where the protecting group is cleaved by light, avoiding the need for chemical reagents that could interfere with other functional groups. americanpeptidesociety.org A recently developed multifunctional protecting group, tris(4-azidophenyl)methanol, allows for deprotection under mild conditions via a Staudinger reduction. kit.edu
Table 1: Common Thiol Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Deprotection Conditions |
| Trityl | Trt | Trifluoroacetic acid (TFA) |
| 4-Methoxytrityl | Mmt | 1-3% TFA in Dichloromethane (DCM) |
| tert-Butyl | tBu | Strong acids (e.g., HF, TFMSA) |
| Acetamidomethyl | Acm | Mercuric acetate (B1210297) followed by a reducing agent |
| S-isopropylthio | SIT | Dithiothreitol (DTT) |
| S-methoxythio | MOT | Dithiothreitol (DTT) |
| o-Nitrobenzyl | ONB | Photolysis (UV light) |
| Tris(4-azidophenyl)methanol | --- | Staudinger reduction (e.g., trimethyl phosphine) followed by acid |
Modifications at the Carboxylic Acid Group
The carboxylic acid functionality of this compound provides a handle for various chemical transformations, including the formation of esters and amides, as well as reduction to the corresponding alcohol.
Esterification of the carboxylic acid can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like N,N'-diisopropylcarbodiimide (DIC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) can yield the corresponding ester. nih.gov The choice of the ester group can be strategic, serving as a protecting group for the carboxylic acid itself. oup.com For example, methyl or ethyl esters can be formed, which are generally stable but can be hydrolyzed under basic conditions. oup.com
Amidation reactions, forming a peptide bond, are fundamental in peptide synthesis. The carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents.
Aromatic Ring Functionalization and Substitution Patterns
The phenyl ring of this compound is amenable to functionalization through various aromatic substitution reactions, allowing for the introduction of a wide range of substituents.
The amino group on the aromatic ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of both the amino and the mercaptopropanoic acid side chains complicates the regioselectivity of these reactions. The reaction conditions must be carefully controlled to achieve the desired substitution pattern and to avoid side reactions involving the other functional groups.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the aromatic ring of this compound would typically first need to be functionalized with a halide or a triflate group to serve as the electrophilic partner in the coupling. Alternatively, conversion of the amino group to a diazonium salt could provide a handle for certain coupling reactions.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating new C-C bonds. If the aromatic ring were halogenated, it could participate in Suzuki coupling. A strategy has been developed where a thiol surrogate also functions as a protecting group for the thiol during palladium-catalyzed coupling reactions, with in situ deprotection being a possibility. researchgate.net
The Heck reaction, coupling an unsaturated halide with an alkene, is another powerful C-C bond-forming reaction that could be applied to a halogenated derivative of the title compound.
Multi-Component Reaction Approaches Utilizing this compound Precursors
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. This approach is highly valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse molecules. In the context of this compound, its structural motifs—an amino group, a carboxylic acid, and a thiol—make it an ideal candidate for participating in MCRs to construct heterocyclic systems. While direct literature on the use of this compound in MCRs is specific, the principles can be clearly illustrated through reactions with its structural precursors, such as 3-mercaptopropionic acid and various aromatic amines.
A key application of multi-component reactions involving precursors of this compound is the synthesis of 1,3-thiazinan-4-ones. These six-membered heterocyclic rings are of significant interest due to their presence in various biologically active compounds. The formation of the thiazinanone ring typically proceeds through the condensation of a primary amine, an aldehyde, and a mercaptoalkanoic acid.
In a representative three-component reaction, an amine (structurally related to the aminophenyl portion of the target compound), an aldehyde, and 3-mercaptopropionic acid are reacted together. nih.govscite.ai The initial step involves the formation of an imine from the condensation of the primary amine and the aldehyde. Subsequently, the thiol group of the 3-mercaptopropionic acid adds to the imine, followed by an intramolecular cyclization via amide bond formation between the nitrogen atom and the carboxylic acid. This reaction is often facilitated by a coupling agent to promote the final cyclization step.
A notable example is the synthesis of a series of 3-aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. psu.edu In this process, C-phenyl-N-aryl imines (formed in situ from an aniline (B41778) derivative and benzaldehyde) are reacted with 3-mercaptopropionic acid. This method has proven effective for a range of substituents on the aryl ring, including both electron-donating and electron-withdrawing groups, affording the desired thiazinanones in yields up to 79%. psu.edu
Table 1: Examples of 1,3-Thiazinan-4-one Synthesis via Multi-Component Reactions
| Amine Precursor | Aldehyde | Mercapto Acid | Product | Yield (%) | Reference |
| Various Aryl Amines | Benzaldehyde | 3-Mercaptopropionic Acid | 3-Aryl-2-phenyl-1,3-thiazinan-4-one | up to 79 | psu.edu |
| 2-Morpholinoethanamine | Various Arenealdehydes | 3-Mercaptopropionic Acid | 2-Aryl-3-(2-morpholinoethyl)-1,3-thiazinan-4-one | 49-97 | scite.ai |
The cornerstone of the multi-component synthesis of 1,3-thiazinan-4-ones is the initial condensation reaction between a primary amine and an aldehyde to form an imine, also known as a Schiff base. wikipedia.orglibretexts.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. wikipedia.orglibretexts.org
The general mechanism for this condensation is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen atom to yield the final imine product.
The efficiency of imine formation can be influenced by the pH of the reaction medium. libretexts.org The reaction is typically driven to completion by removing the water formed, often through azeotropic distillation or the use of a dehydrating agent. wikipedia.org In the context of synthesizing 1,3-thiazinan-4-ones, this imine formation is the crucial first step that prepares the scaffold for the subsequent cyclization with the mercaptopropanoic acid derivative.
Dehydrating and coupling agents are pivotal in the multi-component synthesis of 1,3-thiazinan-4-ones, as they facilitate the final intramolecular cyclization step, which is an amide bond formation.
Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in organic synthesis. In the formation of thiazinanones, DCC activates the carboxylic acid group of the intermediate formed after the addition of the thiol to the imine. This activation promotes the nucleophilic attack by the nitrogen atom, leading to the formation of the amide bond and the closure of the thiazinanone ring. The DCC is consumed in the reaction, forming dicyclohexylurea (DCU), a solid byproduct that can be removed by filtration. Three-component reactions utilizing DCC as a dehydrating agent have been reported to produce thiazinanones in good yields. nih.gov
Propylphosphonic Anhydride (T3P®) is another highly effective coupling and dehydrating agent. It is known for its mild reaction conditions, high yields, and low levels of side products. T3P has been successfully employed in the synthesis of 3-aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. psu.edu In this synthesis, T3P mediates the cyclization of the C-phenyl-N-aryl imine with 3-mercaptopropionic acid at room temperature. psu.edu The use of T3P offers an operationally simple and efficient route to these N-aryl thiazinanone derivatives, which are often challenging to prepare using other methods. psu.edu
Table 2: Comparison of Coupling Agents in Thiazinanone Synthesis
| Coupling Agent | Abbreviation | Key Features | Byproduct |
| Dicyclohexylcarbodiimide | DCC | Widely used, effective for amide bond formation. | Dicyclohexylurea (DCU) |
| Propylphosphonic Anhydride | T3P® | Mild conditions, high yields, low epimerization. | Water-soluble phosphates |
Structural Characterization Methodologies for 2 3 Aminophenyl 3 Mercaptopropanoic Acid and Its Synthetic Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 2-(3-Aminophenyl)-3-mercaptopropanoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra offer definitive evidence for its structure, while 2D-NMR techniques establish connectivity between different parts of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of proton. The aromatic protons on the 3-aminophenyl ring typically appear in the downfield region (δ 6.5-7.5 ppm). The methine proton at the C2 position (α-carbon) and the methylene (B1212753) protons at the C3 position would show distinct chemical shifts and coupling patterns. The thiol (S-H) and amine (N-H) protons are exchangeable and may appear as broad signals, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton is the most deshielded, appearing far downfield (δ > 10 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed in the δ 170-180 ppm range. The aromatic carbons of the aminophenyl group would resonate between δ 115-150 ppm. The C2 and C3 carbons, attached to the nitrogen/carboxyl and sulfur atoms respectively, would appear in the aliphatic region of the spectrum.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structural assignment. COSY spectra reveal proton-proton coupling relationships, for instance, between the C2-H and C3-H₂ protons. HSQC spectra correlate protons with their directly attached carbons, confirming the assignments made in the ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range couplings, for example, from the C2-H proton to the carbonyl carbon and aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | 10.0 - 13.0 | 170 - 180 |
| C1' (C-NH₂) | - | 145 - 150 |
| Aromatic (C-H) | 6.5 - 7.5 | 115 - 130 |
| C2 (CH) | 3.5 - 4.5 | 55 - 65 |
| C3 (CH₂) | 2.8 - 3.5 | 30 - 40 |
| Thiol (SH) | 1.5 - 2.5 | - |
| Amine (NH₂) | 3.5 - 5.0 | - |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement. The molecular formula of the compound is C₉H₁₁NO₂S, which has a theoretical monoisotopic mass. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for unambiguous confirmation of the molecular formula.
The fragmentation pattern observed in the mass spectrum (MS/MS) can further corroborate the structure. Expected fragmentation pathways would include the loss of the carboxylic acid group (CO₂H), the thiol group (SH), and cleavage of the C2-C3 bond.
Table 2: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂S |
| Theoretical Monoisotopic Mass | 197.05105 u |
| Nominal Mass | 197 u |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |
| m/z of [M+H]⁺ | 198.05888 u |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups.
The presence of a broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid. The C=O stretch of the carboxylic acid typically results in a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. The S-H stretching vibration of the thiol group is often weak and appears around 2550-2600 cm⁻¹. researchgate.net Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic FTIR Frequencies for this compound Data is based on characteristic frequencies for the respective functional groups found in similar molecules. researchgate.netnih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |
| C=O stretch (strong) | 1700 - 1725 | |
| Amine | N-H stretch | 3300 - 3500 |
| Thiol | S-H stretch (weak) | 2550 - 2600 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| C=C stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 3-aminophenyl group. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic ring. Typically, substituted benzenes show two main absorption bands: a strong E2-band around 200-230 nm and a weaker, fine-structured B-band around 250-280 nm. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of these absorptions. An n → π* transition associated with the non-bonding electrons of the nitrogen and sulfur atoms may also be observed, though it is often weaker and can be obscured by the stronger π → π* transitions. The analysis of electronic transitions can be supported by computational studies. nih.gov
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Polar Solvent Values are based on typical electronic transitions for aminophenyl derivatives. nih.govresearchgate.net
| Transition Type | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* (E2-band) | ~230 - 250 | Phenyl Ring |
| π → π* (B-band) | ~280 - 300 | Phenyl Ring |
X-ray Crystallography for Definitive Solid-State Structure
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to obtain an electron density map from which the exact positions of all atoms (excluding hydrogens in some cases) can be determined.
This analysis provides definitive data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, amine, and thiol groups, as well as potential π-stacking of the aromatic rings. This information is crucial for understanding the molecule's packing in the crystal lattice and its physical properties. As of now, a public crystal structure for this specific compound is not available, but this methodology remains the gold standard for solid-state structural elucidation.
Chromatographic Purity and Isomeric Purity Assessment (HPLC, Chiral HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the chemical purity of the compound. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an acid modifier like formic acid or trifluoroacetic acid, would be employed. Purity is assessed by integrating the peak area of the main compound relative to any impurity peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly. A sensitive method for detecting related thiol-containing compounds involves pre-column derivatization followed by fluorescence detection. nih.gov
Chiral HPLC: Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral HPLC is necessary to determine the enantiomeric purity or to separate the racemic mixture. This is achieved using a chiral stationary phase (CSP). Various types of CSPs, such as those based on Pirkle-type, ligand exchange, or macrocyclic glycopeptides, can be effective for separating the enantiomers of amino acids and their derivatives. scas.co.jpazypusa.com The choice of mobile phase, typically a mixture of alkanes and alcohols for normal phase or aqueous buffers for reversed-phase, is critical for achieving baseline separation of the enantiomeric peaks. hplc.eu
Gas Chromatography (GC): Direct analysis of amino acids like this compound by GC is challenging due to their low volatility and thermal instability. Therefore, derivatization is required to convert the polar functional groups (amine, carboxyl, and thiol) into more volatile and stable derivatives. A common approach is esterification of the carboxylic acid followed by acylation of the amine and thiol groups. nih.govnih.gov For instance, derivatization with alkyl chloroformates can simultaneously convert all functional groups. nih.gov The resulting derivatives can then be analyzed on a GC system, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. Chiral GC columns can be used to analyze the enantiomeric composition of the derivatized compound. nih.gov
Biological Activity and Mechanistic Investigations of 2 3 Aminophenyl 3 Mercaptopropanoic Acid and Its Analogues
Enzyme Inhibition Profiling
The inhibitory potential of 2-(3-Aminophenyl)-3-mercaptopropanoic acid is primarily evaluated through its interaction with specific enzymes, most notably human carboxypeptidase N. The profiling of its enzyme inhibition characteristics involves a series of in vitro studies to determine its potency, mechanism of action, and binding interactions.
Inhibition of Human Carboxypeptidase N Catalytic Chain
Human carboxypeptidase N (CPN), a zinc-dependent metalloprotease, plays a crucial role in the regulation of various physiological processes through the cleavage of C-terminal basic amino acids from peptides and proteins. nih.gov The investigation into inhibitors of CPN, such as this compound, is driven by the desire to understand and modulate these processes.
Development of In Vitro Enzymatic Assays
To assess the inhibitory activity of this compound against human CPN, robust in vitro enzymatic assays are essential. These assays are designed to monitor the catalytic activity of the enzyme in the presence and absence of the inhibitor. A common approach involves the use of a specific substrate for CPN, and the rate of product formation is measured over time.
One widely used method employs a synthetic peptide substrate, such as hippuryl-L-arginine or dansyl-alanyl-arginine. The cleavage of this substrate by CPN releases a product that can be detected and quantified, often through spectrophotometry or fluorometry. For instance, the hydrolysis of the substrate can lead to a change in absorbance or fluorescence, which is continuously monitored to determine the reaction rate.
The development of these assays requires careful optimization of various parameters, including substrate concentration, enzyme concentration, pH, and temperature, to ensure reliable and reproducible results. The stability of the inhibitor and its potential for non-specific interactions are also taken into consideration during assay development.
Determination of Inhibitory Potency (IC50, Ki Values)
The inhibitory potency of this compound is quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is a commonly used metric for comparing the potency of different inhibitors.
The Ki value, on the other hand, is a more fundamental measure of the inhibitor's binding affinity for the enzyme. It is independent of the substrate concentration and provides a more accurate representation of the inhibitor's intrinsic potency. The Ki value is typically determined through kinetic studies, such as those involving the analysis of reaction rates at various substrate and inhibitor concentrations.
Based on studies of analogous mercaptopropanoic acid derivatives, the inhibitory potency of this compound against human CPN is expected to be significant, likely in the nanomolar to low micromolar range. The presence of the thiol group is crucial for potent inhibition, as it is known to coordinate with the zinc ion in the active site of the enzyme. The aminophenyl group is also expected to contribute to the binding affinity through interactions with specific residues in the enzyme's active site.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) |
| This compound | Human Carboxypeptidase N | 75 | 35 |
| Analogue A (2-Phenyl-3-mercaptopropanoic acid) | Human Carboxypeptidase N | 150 | 70 |
| Analogue B (2-(4-Aminophenyl)-3-mercaptopropanoic acid) | Human Carboxypeptidase N | 90 | 42 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the expected activity of analogous compounds.
Kinetic Analysis of Enzyme Inhibition Mechanisms
To elucidate the mechanism by which this compound inhibits human CPN, detailed kinetic analyses are performed. These studies aim to determine whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed-type.
A common method for this analysis is the use of Lineweaver-Burk plots, which involve plotting the reciprocal of the reaction velocity against the reciprocal of the substrate concentration at different fixed concentrations of the inhibitor. The pattern of the resulting lines can reveal the mechanism of inhibition.
For inhibitors like this compound, which are designed to mimic the substrate and bind to the active site, a competitive inhibition mechanism is often anticipated. In competitive inhibition, the inhibitor binds to the same active site as the substrate, thereby competing with it. This results in an increase in the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged.
Characterization of Binding Interactions within the Active Site
Understanding the specific molecular interactions between this compound and the active site of human CPN is crucial for rational drug design and the development of more potent and selective inhibitors. This characterization is often achieved through a combination of experimental techniques and computational modeling.
X-ray crystallography of the enzyme-inhibitor complex can provide a detailed three-dimensional picture of the binding mode, revealing the precise orientation of the inhibitor within the active site and the specific residues involved in the interaction. These studies would likely show the thiol group of the inhibitor coordinating with the catalytic zinc ion, a hallmark of many metalloprotease inhibitors. nih.gov The carboxylate group of the inhibitor is expected to form salt bridges with positively charged residues, while the aminophenyl group could engage in hydrogen bonding or hydrophobic interactions with other residues in the active site pocket.
Molecular docking and molecular dynamics simulations can complement experimental data by predicting the binding conformation and estimating the binding free energy. These computational methods can also be used to explore the structure-activity relationships of a series of analogues, providing insights into how modifications to the inhibitor's structure affect its binding affinity and inhibitory potency.
Exploration of Other Proteolytic Enzyme Targets
While the primary focus of research on this compound has been on its inhibition of human CPN, its potential to inhibit other proteolytic enzymes is also an area of investigation. Proteases are a large and diverse family of enzymes, and inhibitors designed for one member may exhibit cross-reactivity with others, particularly those with similar active site structures. nih.gov
Given its structural features, particularly the zinc-binding thiol group, this compound could potentially inhibit other metalloproteases, such as other members of the carboxypeptidase family (e.g., carboxypeptidase A and B), matrix metalloproteinases (MMPs), or angiotensin-converting enzyme (ACE). nih.govsci-hub.se Screening the compound against a panel of different proteases is a common strategy to assess its selectivity. A highly selective inhibitor is generally preferred for therapeutic applications to minimize off-target effects.
Investigation of Thiol-Dependent Enzyme Modulation
The presence of a thiol (-SH) group in this compound suggests its potential to interact with and modulate the activity of thiol-dependent enzymes. These enzymes, which feature a critical cysteine residue in their active site, are involved in a multitude of physiological and pathophysiological processes. The thiol moiety of the compound could potentially engage in several types of interactions with such enzymes.
One possible mechanism is the formation of a disulfide bond with the cysteine residue in the enzyme's active site, which could lead to reversible or irreversible inhibition. This type of interaction is a known mechanism for many enzyme inhibitors. Furthermore, the thiol group could act as a chelating agent for metal ions, particularly zinc, which are essential cofactors for certain enzymes like metallo-beta-lactamases. By sequestering these metal ions, the compound could effectively inhibit enzyme function.
Research on mercaptoacetic acid thiol esters has demonstrated their role as inhibitors of metallo-beta-lactamases. These compounds have been shown to act via a mechanism-based delivery of mercaptoacetic acid, which then forms a disulfide linkage with a cysteine residue in the active site of the enzyme. medchemexpress.com This suggests that this compound, possessing a similar thiol-containing scaffold, could exhibit analogous inhibitory activity against this class of enzymes. The specific nature and potency of this modulation would, however, be influenced by the other structural features of the molecule, namely the aminophenyl group.
Structure-Activity Relationship (SAR) Studies
The biological potency and selectivity of this compound are intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies of this compound and its analogues are crucial for understanding how different parts of the molecule contribute to its biological effects and for designing more effective and specific agents.
The nature and position of substituents on the phenyl ring of this compound are expected to have a significant impact on its biological activity. The electronic properties, size, and lipophilicity of these substituents can influence the molecule's ability to bind to its biological target.
For instance, studies on 2-amino-3-carboxy-4-phenylthiophenes have shown that electron-donating groups on the C-4 aryl moiety enhance inhibitory activity against atypical protein kinase C isoforms. nih.gov Conversely, electron-withdrawing groups generally lead to a decrease in potency. nih.gov Applying this principle to this compound, it can be hypothesized that the introduction of electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ring could enhance its biological potency, while electron-withdrawing groups (e.g., -Cl, -CF3) might diminish it.
The position of the substituent also plays a critical role. In studies of aromatic ring-substituted ketamine esters, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts. sigmaaldrich.com This suggests that the spatial arrangement of substituents on the phenyl ring of this compound could be a key determinant of its interaction with a target protein.
To illustrate these principles, the following table presents hypothetical SAR data based on findings from related compound series.
| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Predicted Biological Potency |
| -H | 3-amino | - | Baseline |
| -OCH3 | 4- | Electron-donating | Increased |
| -Cl | 4- | Electron-withdrawing | Decreased |
| -CH3 | 2- | Electron-donating | Potentially Increased |
| -CF3 | 3- | Strong electron-withdrawing | Potentially Decreased |
This table is illustrative and based on SAR principles from related compounds.
The amino (-NH2) and thiol (-SH) groups are key functional moieties that are likely to be directly involved in the recognition and binding of this compound to its biological target. The amino group, being basic, can participate in hydrogen bonding and ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding site. The thiol group, as previously discussed, can form disulfide bonds with cysteine residues or coordinate with metal ions.
The relative positioning of these two groups is also critical. The specific stereochemistry of the molecule will dictate their spatial orientation, which must be complementary to the topology of the target's binding pocket for effective interaction. The presence of both a hydrogen bond donor/acceptor (amino group) and a reactive nucleophile/metal chelator (thiol group) provides multiple avenues for strong and specific binding.
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-established that stereochemistry plays a pivotal role in the biological activity of drugs. nih.gov The two enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. nih.gov
This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. This stereoselectivity can affect the compound's binding affinity, efficacy, and metabolic profile. nih.gov
For example, in studies of the nature-inspired compound 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This was attributed to stereoselective uptake by amino acid transport systems. nih.gov Similarly, the biological activity of this compound is expected to be highly dependent on its absolute configuration at the two chiral centers. One enantiomer may be significantly more potent or have a different mode of action compared to the other.
The following table illustrates the potential impact of stereochemistry on biological activity, drawing on principles from related chiral compounds.
| Enantiomer | Receptor Binding Affinity | Biological Activity |
| (R,R) | Potentially High | Potentially Active |
| (S,S) | Potentially Low | Potentially Inactive |
| (R,S) | Potentially Moderate | Potentially Mixed/Antagonistic |
| (S,R) | Potentially Moderate | Potentially Mixed/Antagonistic |
This table is illustrative and highlights the principle of stereoselectivity.
Based on the SAR principles discussed, several design strategies can be proposed to enhance the affinity and selectivity of analogues of this compound.
Systematic Aromatic Substitution: A systematic exploration of different substituents at various positions on the phenyl ring could identify groups that optimize interactions with the target. This would involve synthesizing and testing a library of analogues with varying electronic and steric properties.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example by incorporating the backbone into a ring structure, can lock it into a bioactive conformation. This can lead to increased affinity and selectivity by reducing the entropic penalty of binding.
Bioisosteric Replacement: The amino or thiol groups could be replaced with other functional groups (bioisosteres) that have similar physicochemical properties but may offer improved metabolic stability or altered binding interactions. For example, a carboxylic acid could be replaced with a tetrazole.
Chiral Synthesis and Separation: The synthesis of individual enantiomers and diastereomers is essential to fully characterize the biological activity of each stereoisomer and to identify the most potent and selective configuration.
Mechanistic Studies of Biological Action at the Molecular Level (in vitro/cell-free systems)
To elucidate the precise mechanism of action of this compound at the molecular level, a variety of in vitro and cell-free assays would be necessary. These studies would aim to identify the direct molecular target of the compound and characterize the nature of their interaction.
Initial investigations would likely involve screening the compound against a panel of purified enzymes, particularly those known to be thiol-dependent or to have pockets that could accommodate an aminophenyl-containing ligand. Techniques such as enzyme kinetics assays would be employed to determine if the compound acts as an inhibitor, and if so, to characterize the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Biophysical techniques could provide further insight into the binding interaction. Isothermal titration calorimetry (ITC), for example, could be used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the compound and its target protein. Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding and dissociation.
To confirm covalent modification of a target enzyme, mass spectrometry could be utilized. By comparing the mass of the enzyme before and after incubation with the compound, the formation of a covalent adduct can be detected. Subsequent peptide mapping experiments, involving digestion of the modified protein and analysis of the resulting peptides by mass spectrometry, could pinpoint the specific amino acid residue(s) that are modified.
The following table outlines a potential workflow for in vitro mechanistic studies:
| Experimental Technique | Purpose | Expected Outcome |
| Enzyme Inhibition Assays | To determine if the compound inhibits a specific enzyme and the mode of inhibition. | IC50 value, Ki value, type of inhibition. |
| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamics of binding to a target protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Surface Plasmon Resonance (SPR) | To measure the kinetics of binding to a target protein. | Association rate constant (ka), dissociation rate constant (kd), and binding affinity (KD). |
| Mass Spectrometry | To detect covalent modification of a target protein. | Mass shift corresponding to the addition of the compound. |
| X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target. | A detailed view of the binding site and the specific molecular interactions. |
Through a combination of these in vitro and cell-free approaches, a comprehensive understanding of the molecular mechanism of action of this compound can be achieved.
Computational Chemistry and Molecular Modeling of 2 3 Aminophenyl 3 Mercaptopropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-Aminophenyl)-3-mercaptopropanoic acid, these computational methods can provide insights into its stability, electronic distribution, and reactivity.
Energy Minimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as energy minimization or geometry optimization. This involves calculating the potential energy of different spatial arrangements of the atoms (conformers) to find the one with the lowest energy, which corresponds to the most stable conformation.
Due to the presence of multiple rotatable single bonds—specifically around the Cα-Cβ bond of the propanoic acid backbone, the C-S bond of the mercapto group, the C-N bond of the amino group, and the bond connecting the phenyl ring to the chiral carbon—this compound can exist in numerous conformations. A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations (like Density Functional Theory, DFT), is necessary to identify the global minimum energy structure.
The relative energies of different conformers are crucial for understanding the molecule's flexibility and how it might adapt its shape to interact with biological targets.
Hypothetical Energy Minimization Data
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dihedral Angle (C-Cα-Cβ-S) |
| 1 (Global Minimum) | DFT/B3LYP/6-31G | 0.00 | -65.8° |
| 2 | DFT/B3LYP/6-31G | +1.25 | 178.5° |
| 3 | DFT/B3LYP/6-31G* | +2.89 | 60.1° |
| Note: This table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this molecule is not readily available in public literature. |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). sigmaaldrich.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the HOMO is likely to be localized on the electron-rich aminophenyl ring and the sulfur atom of the mercapto group, making these sites susceptible to electrophilic attack. The LUMO would be distributed over the carboxylic acid group and the phenyl ring.
Hypothetical FMO Data
| Parameter | Method/Basis Set | Energy (eV) |
| HOMO | DFT/B3LYP/6-31G | -5.87 |
| LUMO | DFT/B3LYP/6-31G | -1.21 |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | 4.66 |
| Note: This table is hypothetical and for illustrative purposes only. |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, indicating these are sites for hydrogen bond acceptance. The hydrogen atoms of the amino, mercapto, and carboxylic acid groups would exhibit positive potential, marking them as hydrogen bond donor sites. This analysis is crucial for understanding how the molecule might interact with a biological receptor's active site.
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to predict its interaction with biological macromolecules, such as proteins or enzymes.
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jst.go.jp The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity.
For this compound, a docking study would involve placing the molecule into the active site of a selected target enzyme. The results would predict the most likely binding pose and estimate the binding affinity (often as a docking score or binding energy). Key interactions, such as hydrogen bonds, ionic interactions (salt bridges) between the carboxylate and a positively charged amino acid residue, and pi-pi stacking between the phenyl ring and aromatic residues in the protein, would be identified.
Hypothetical Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Enzyme X | -8.5 | Arg122 (salt bridge), Phe210 (pi-pi stacking), Ser98 (H-bond) |
| Hypothetical Enzyme Y | -7.2 | His150 (H-bond), Trp84 (pi-pi stacking) |
| Note: This table is hypothetical and for illustrative purposes only. |
Analysis of Conformational Changes Upon Binding
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. nih.gov Starting from the docked pose, an MD simulation calculates the forces between all atoms in the system and uses them to predict their movements, effectively simulating the behavior of the complex in a biological environment.
MD simulations can reveal important information that static docking cannot, such as:
Stability of the Binding Pose: It can confirm whether the predicted docking pose is stable over a period of nanoseconds.
Conformational Changes: It shows how the ligand and the protein might adjust their conformations to achieve an optimal fit (a concept known as "induced fit").
Water-Mediated Interactions: It can highlight the role of water molecules in mediating hydrogen bonds between the ligand and the protein.
For this compound, an MD simulation could show subtle changes in the torsion angles of the molecule as it settles into the binding pocket and might reveal flexibility in certain regions of the target protein upon ligand binding.
Identification of Key Interactions in Binding Pockets
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the binding modes of small molecules like this compound with their target proteins. These techniques provide atomic-level insights into the crucial interactions that govern binding affinity and specificity.
Molecular docking studies are typically the first step in predicting the preferred orientation of a ligand within a protein's active site. For a molecule such as this compound, several key interactions can be anticipated. The aminophenyl group can serve as a versatile scaffold, participating in various non-covalent interactions. The primary amine is a hydrogen bond donor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. openreview.netnih.gov
The mercaptopropanoic acid moiety offers additional interaction points. The carboxylic acid group can act as a potent hydrogen bond donor and acceptor and can also form salt bridges with positively charged residues such as lysine (B10760008) or arginine. openreview.net The thiol group, a nucleophilic and reactive functional group, can form strong hydrogen bonds or even covalent bonds with specific residues, particularly cysteine, in the active site of certain enzymes. acs.org
To refine the static picture provided by molecular docking, molecular dynamics simulations are employed. MD simulations track the movement of atoms over time, offering a dynamic view of the protein-ligand complex and assessing its stability. youtube.commdpi.com These simulations can reveal the persistence of key interactions observed in docking and identify the role of water molecules in mediating protein-ligand binding. For instance, an MD simulation might show that the aminophenyl group of this compound induces a conformational change in the binding pocket, leading to a more stable and favorable interaction. mdpi.com
The combination of docking and MD simulations allows for the creation of a detailed interaction fingerprint of the compound. This fingerprint is crucial for understanding its mechanism of action and for guiding the design of more potent and selective analogues.
Table 1: Predicted Interactions of this compound in a Hypothetical Enzyme Active Site
| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |
| 3-Aminophenyl | Phe, Tyr, Trp | π-π Stacking, Hydrophobic |
| Asp, Glu | Hydrogen Bond (as donor) | |
| 3-Mercaptopropanoic Acid | ||
| - Carboxyl | Lys, Arg, His | Hydrogen Bond, Salt Bridge |
| - Thiol | Cys, Ser, His | Hydrogen Bond, Covalent Bond |
De Novo Design and Virtual Screening for Novel Analogues
The insights gained from identifying key binding interactions are foundational for the next phase of drug discovery: the design of novel and improved analogues. De novo design and virtual screening are two powerful computational strategies used for this purpose.
De novo design involves the construction of novel molecules from scratch, atom by atom or fragment by fragment, within the confines of a protein's binding pocket. openreview.netarxiv.org The goal is to create molecules that are perfectly complementary to the target site. Starting with the scaffold of this compound, a de novo design algorithm could explore various chemical modifications. For example, it might suggest substituting the phenyl ring with other aromatic systems to enhance π-stacking interactions or adding functional groups at different positions to form additional hydrogen bonds. The software would evaluate the energetic favorability of each newly designed molecule, prioritizing those with the best predicted binding affinity and drug-like properties. nih.gov
Virtual screening , on the other hand, involves searching large databases of existing chemical compounds to identify those that are likely to bind to the target protein. nih.gov This can be done through two main approaches: ligand-based and structure-based virtual screening.
Ligand-based virtual screening uses the known active compound, in this case, this compound, as a template to find other molecules with similar properties (e.g., shape, charge distribution).
Structure-based virtual screening docks a library of compounds into the binding site of the target protein and scores them based on their predicted binding affinity. chemrxiv.org
A typical virtual screening workflow against a specific enzyme target might involve screening a library of millions of compounds. The top-scoring hits would then be subjected to more rigorous computational analysis, such as MD simulations, before being selected for experimental testing. nih.gov
The combination of de novo design and virtual screening can significantly accelerate the discovery of potent and selective inhibitors. For instance, a set of novel analogues of this compound could be designed de novo and then virtually screened for their predicted activity against a panel of related enzymes to ensure selectivity.
Table 2: Hypothetical Results of a Virtual Screening Campaign for Analogues of this compound
| Compound ID | Modification from Parent Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| Analogue-1 | 4-fluoro substitution on phenyl ring | -8.5 | Enhanced hydrophobic interactions |
| Analogue-2 | Esterification of carboxylic acid | -7.2 | Loss of salt bridge, gain of H-bond |
| Analogue-3 | Replacement of thiol with hydroxyl | -6.8 | Altered H-bonding network |
| Analogue-4 | Addition of a methyl group to amine | -7.9 | Steric clash with minor conformational change |
Research Applications and Interdisciplinary Integration of 2 3 Aminophenyl 3 Mercaptopropanoic Acid
Role as a Chemical Probe in Biological Research
While direct studies utilizing 2-(3-aminophenyl)-3-mercaptopropanoic acid as a chemical probe are not extensively documented, its structural motifs are analogous to other well-known chemical tools. The thiol group, for instance, is a key functional group in molecules like 3-mercaptopropionic acid (3-MPA), which has been used in biological investigations. researchgate.net The presence of the thiol allows for specific interactions with biological targets, such as cysteine residues in proteins or metal ions in enzymatic systems.
The aminophenyl group provides a scaffold that can be further modified, for example, through diazotization and coupling reactions, allowing for the attachment of reporter tags such as fluorophores or biotin. This would enable its use in tracking and identifying binding partners within a complex biological milieu. As a derivative of cysteine, it falls into the broad class of amino acid derivatives that are recognized as beneficial ergogenic dietary substances and are used to study their influence on metabolic pathways and cellular processes. medchemexpress.commedchemexpress.com
Development of Conjugates for Bioconjugation Studies
Bioconjugation is a critical technique for creating advanced tools for diagnostics, therapeutics, and basic research. nih.govspringernature.com The three distinct functional groups of this compound offer multiple handles for covalent attachment to biomolecules like proteins, peptides, or nucleic acids.
Carboxylic Acid Group: This group can be activated, for example, using carbodiimide (B86325) chemistry (like EDC) in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on a protein, to form a stable amide bond. youtube.com
Amine Group: The aromatic amine can react with activated esters, isothiocyanates, or aldehydes (via reductive amination) to link the molecule to a desired substrate. This provides an alternative to the carboxylic acid linkage.
Thiol Group: The sulfhydryl group is a potent nucleophile, enabling highly specific conjugation chemistries. It can react with maleimides, iodoacetamides, or participate in thiol-disulfide exchange reactions. mdpi.com Thiol-yne and thiol-ene "click" reactions also offer efficient and specific conjugation pathways. springernature.com
This trifunctionality allows for sequential or orthogonal conjugation strategies, where one functional group is used to attach to a biomolecule, leaving the other two available for further modification or for influencing the properties of the final conjugate.
Table 1: Potential Bioconjugation Reactions for this compound
| Functional Group | Reagent Class | Resulting Linkage |
| Carboxylic Acid | Carbodiimides (e.g., EDC) + Amine | Amide |
| Amine | Activated Esters (e.g., NHS Esters) | Amide |
| Amine | Isothiocyanates | Thiourea |
| Thiol | Maleimides | Thioether |
| Thiol | Iodoacetamides | Thioether |
| Thiol | Pyridyl Disulfides | Disulfide |
Integration into Synthetic Sequences for Macrocyclic or Polymeric Systems
The structure of this compound makes it an attractive building block for creating complex macromolecular architectures such as macrocycles and polymers.
Macrocyclic compounds are of significant interest in drug discovery and materials science. nih.govmdpi.com The subject molecule can be incorporated into peptide macrocycles through standard peptide synthesis protocols, with the thiol group available for creating intramolecular thioether bridges, similar to strategies inspired by lanthipeptide biosynthesis. rochester.edu The synthesis of such constrained peptides can lead to compounds with high affinity and specificity for biological targets. chemrxiv.org
In polymer science, the thiol and carboxylic acid groups are particularly useful. Thiol-carboxylic acid linkages can be formed, although the more common approach involves leveraging the thiol for other reactions. For instance, α,ω-bis-mercaptoacyl poly(alkyl oxide)s have been synthesized and used to create cross-linked scaffolds. nih.gov The thiol group can readily participate in thia-Michael additions, a highly efficient reaction for polymer cross-linking and hydrogel formation. nih.gov The amine and carboxylic acid functionalities also allow for its incorporation into polyamides or polyesters through step-growth polymerization.
Functionalization of Nanomaterial Surfaces
The modification of nanomaterial surfaces is crucial for their application in catalysis, sensing, and nanomedicine. This compound is an ideal candidate for a linker or surface modifier due to its multiple anchoring points.
The choice of anchoring group depends on the nanomaterial. For metal oxides like titanium dioxide (TiO₂) or iron oxide (Fe₃O₄), the carboxylic acid group is a common and effective anchor, binding to the surface via coordination bonds. psu.eduresearchgate.net For noble metal surfaces, such as gold or silver nanoparticles, the thiol group forms a strong, semi-covalent bond. The aromatic amine offers another potential binding site, particularly for certain metal oxide surfaces. This versatility allows for controlled orientation of the molecule on the surface by selecting the appropriate solvent and pH conditions.
The adsorption of molecules onto nanoparticle surfaces is a complex process governed by factors like pH, solvent, and the physicochemical properties of both the molecule and the surface. researchgate.net For this compound, the binding mechanism to a metal oxide surface would be highly pH-dependent.
At low pH: The carboxylic acid is protonated (COOH), and the amine is protonated (NH₃⁺). Binding is less likely to occur through the carboxyl group.
At neutral pH: The carboxylic acid is deprotonated (COO⁻), making it an effective ligand for the metal oxide surface. The amine group may be partially protonated.
At high pH: Both the carboxylic acid and amine groups are deprotonated, potentially leading to different binding conformations.
Studying the pH-dependent adsorption can provide insights into the formation of the protein "corona" that forms when nanoparticles are introduced into biological fluids. researchgate.net The thiol group provides an additional binding mechanism, especially for surfaces like silica (B1680970) that have been functionalized with groups reactive towards thiols. researchgate.net
Table 2: Predicted Binding Affinities of Functional Groups to Nanomaterial Surfaces
| Functional Group | Nanomaterial | Binding Strength | Primary Interaction |
| Thiol (-SH) | Gold (Au), Silver (Ag) | Strong | Covalent-like Au-S bond |
| Carboxylate (-COO⁻) | Metal Oxides (TiO₂, Fe₃O₄) | Moderate-Strong | Coordination Bond |
| Amine (-NH₂) | Metal Oxides, Silica | Moderate | Hydrogen Bonding, Lewis Acid-Base |
Once this compound is anchored to a nanoparticle surface, its remaining free functional groups can be used to modify the surface's reactivity, creating a platform for further research.
For example, if the molecule is attached via its carboxylic acid group to a titanium dioxide nanoparticle, the exposed thiol and aminophenyl groups are available for subsequent reactions. psu.edu The thiol can be used to capture proteins or other molecules containing maleimide (B117702) groups, while the amine can be used for standard amide bond formation. This allows for the covalent attachment of catalysts, enzymes, or targeting ligands to the nanoparticle surface. Such functionalized nanoparticles are powerful tools for developing targeted drug delivery systems, biosensors, and novel catalytic platforms. psu.eduresearchgate.net
Future Directions and Emerging Research Avenues for 2 3 Aminophenyl 3 Mercaptopropanoic Acid
Exploration of Undiscovered Biological Targets and Pathways
The structural similarity of 2-(3-Aminophenyl)-3-mercaptopropanoic acid to the amino acid cysteine suggests that its biological activities could be mediated through interaction with cysteine-dependent enzymes or pathways. The presence of the thiol group is particularly significant, as it is a key functional group in the active sites of many enzymes and is susceptible to redox-based regulation.
Future research should prioritize screening this compound against various enzyme classes to identify potential biological targets. Key areas of investigation could include:
Enzyme Inhibition: A primary focus should be on enzymes whose activity is modulated by thiol-containing molecules. This includes a wide range of proteases, phosphatases, and oxidoreductases. The aminophenyl group may confer specificity for binding pockets that accommodate aromatic residues, potentially leading to the discovery of novel inhibitors.
Redox Biology: The thiol group could participate in redox cycling, potentially interacting with reactive oxygen species (ROS) or cellular antioxidant systems. Studies could explore its ability to modulate the activity of enzymes like glutathione (B108866) peroxidase or thioredoxin reductase.
Metal Chelation: The thiol and amino groups could act as a bidentate ligand, chelating metal ions that are essential for the function of metalloenzymes. Investigating its interaction with enzymes such as matrix metalloproteinases (MMPs) or zinc-dependent histone deacetylases (HDACs) could be a fruitful avenue.
A proposed initial screening panel for identifying biological targets is outlined in the table below.
| Potential Enzyme Class | Rationale for Investigation | Example Targets |
| Cysteine Proteases | The mercapto group could interact with the active site cysteine. The aminophenyl group may provide additional binding interactions. | Caspases, Cathepsins |
| Protein Tyrosine Phosphatases | The compound could act as a substrate mimic or an allosteric modulator. | PTP1B, SHP2 |
| Metalloenzymes | The thiol and amine functionalities may chelate essential metal ions in the active site. | Matrix Metalloproteinases (MMPs), Carbonic Anhydrase |
| Glutathione S-Transferases | The compound could act as a substrate or inhibitor, influencing detoxification pathways. | GSTs |
Rational Design of More Potent and Selective Inhibitors or Modulators
Should initial screening reveal any promising biological activity, the structure of this compound is well-suited for systematic chemical modification to enhance potency and selectivity. A rational design approach, guided by structure-activity relationship (SAR) studies, would be the next logical step.
Key structural modifications could include:
Substitution on the Phenyl Ring: The introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions on the phenyl ring could significantly impact binding affinity and selectivity for a target enzyme.
Modification of the Thiol Group: While essential for certain activities, the thiol group could be masked as a prodrug to improve bioavailability or modified to fine-tune its reactivity.
Stereochemistry: The compound possesses a chiral center. The synthesis and evaluation of both enantiomers would be crucial, as biological targets are often stereospecific.
The following table outlines a hypothetical SAR exploration for this compound.
| Structural Modification | Rationale | Potential Impact |
| Varying substituent on the phenyl ring (e.g., -F, -Cl, -CH3, -OCH3) | To probe the electronic and steric requirements of the binding pocket. | Increased potency and/or selectivity. |
| Positional isomers of the amino group (ortho-, meta-, para-) | To alter the geometry of interaction with the target. | Optimized binding orientation. |
| N-acylation of the amino group | To introduce new hydrogen bond donors/acceptors or to modulate lipophilicity. | Improved cell permeability and target engagement. |
| Esterification of the carboxylic acid | To create a prodrug that may improve cell penetration. | Enhanced bioavailability. |
Application in Novel Chemical Synthesis Methodologies
The bifunctional nature of this compound makes it an attractive building block for synthetic chemistry. The presence of three distinct functional groups offers the potential for orthogonal chemical transformations.
Future research in this area could explore:
Asymmetric Synthesis: Its chiral backbone could be utilized as a scaffold for the synthesis of more complex chiral molecules or as a chiral ligand in asymmetric catalysis.
Bioconjugation: The thiol and amino groups are common handles for conjugating molecules to proteins, peptides, or other biomolecules. This compound could serve as a novel linker with specific chemical properties.
Polymer Chemistry: The molecule could be polymerized or grafted onto polymer backbones to create functional materials with unique properties, such as metal-scavenging resins or redox-active polymers.
Development of Analytical Reagents or Biosensors Based on its Reactivity
The chemical reactivity of the functional groups in this compound could be harnessed for the development of new analytical tools.
Potential applications include:
Heavy Metal Detection: The thiol group is known to bind strongly to heavy metal ions. The compound could be immobilized on a surface or derivatized with a fluorophore to create a sensor for the detection of environmentally or biologically relevant metals like mercury, lead, or cadmium.
Fluorescent Probes: The aromatic amine can be readily diazotized and coupled with other aromatic systems to generate azo dyes, or it can be derivatized with fluorogenic reagents. If the compound is found to be a specific substrate for an enzyme, this reactivity could be used to design a "turn-on" or "turn-off" fluorescent probe for enzyme activity.
Electrochemical Sensors: The thiol group can be readily immobilized on gold electrodes. This provides a platform for creating electrochemical sensors where a binding event at the aminophenyl or carboxylic acid moiety could be transduced into an electrical signal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
